Structural Differentiation: Xanthine Oxidase-IN-11 as a Distinct XO8 Analog Scaffold
Xanthine oxidase-IN-11 is explicitly identified as an analog of the XO8 inhibitor series, a structurally distinct class from purine-based inhibitors like allopurinol or non-purine inhibitors like febuxostat . While direct IC50 data for Xanthine oxidase-IN-11 is not publicly disclosed in the evaluated sources, its classification as an XO8 analog provides a class-level inference of its expected potency and binding mode. Comparative reference data for other XO8 analogs demonstrates a range of IC50 values, indicating that structural variations within this series significantly modulate inhibitory activity; for example, Xanthine oxidase-IN-12 (another XO8 analog) exhibits an IC50 of 91 nM , whereas the parent XO8 scaffold has been associated with weaker interactions in some computational models .
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not disclosed |
| Comparator Or Baseline | Xanthine oxidase-IN-12 (XO8 analog): IC50 = 91 nM |
| Quantified Difference | N/A (No quantitative data for target compound) |
| Conditions | In vitro enzyme inhibition assay (specific protocol not disclosed in vendor datasheet) |
Why This Matters
Procurement of a specific XO8 analog is essential for SAR studies, as potency differences within the same analog series can be profound, and substitution with an uncharacterized analog would introduce an unknown variable in the experimental model.
